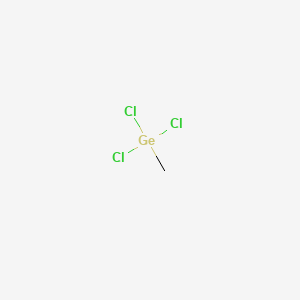

Methylgermanium trichloride

Description

The exact mass of the compound Methylgermanium trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methylgermanium trichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylgermanium trichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichloro(methyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl3Ge/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXFMQVSDTSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244032 | |

| Record name | Trichloromethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-10-2 | |

| Record name | Germane, trichloromethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloromethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Historical Synthesis Methods of Methylgermanium Trichloride: An In-Depth Technical Guide

Executive Summary

Methylgermanium trichloride (

Part 1: Core Synthesis Architectures

The Direct Synthesis (Rochow-Germanium Process)

Analogous to the Müller-Rochow process for silicon, the direct reaction of elemental germanium with methyl chloride remains the primary industrial route. However, unlike silicon, where the dimethyldichloro- species is the overwhelming product, germanium direct synthesis is highly sensitive to promoter effects and temperature, often yielding a broader distribution of mono-, di-, and tri-methylated species.

-

Mechanism: Oxidative addition of

to surface-activated Germanium. -

Catalytic System: Copper (Cu) is the obligate catalyst, often promoted with Zinc (Zn) or Antimony (Sb) to modulate selectivity.

-

Reaction Vector:

Targeting

The Redistribution Route (Comproportionation)

For high-purity laboratory and pilot-scale synthesis, the redistribution reaction (also known as comproportionation) between tetramethylgermanium (

-

Mechanism: Lewis-acid catalyzed exchange of alkyl and halide ligands.

-

Key Advantage: Thermodynamic equilibrium can be shifted entirely to

by controlling the molar ratio. -

Stoichiometry for MeGeCl3:

The Grignard Alkylation

The classical organometallic route involves the alkylation of

-

Reaction:

-

Limitation: Difficult separation of

(bp 111°C) from

Part 2: Detailed Experimental Protocols

Protocol A: High-Purity Redistribution Synthesis (Recommended)

Objective: Synthesis of

Reagents:

-

Tetramethylgermanium (

, >98%)[1] -

Germanium Tetrachloride (

, >99.9%)[1] -

Aluminum Trichloride (

, Anhydrous catalyst)

Step-by-Step Methodology:

-

Stoichiometric Assembly: In a heavy-walled borosilicate glass tube or a Monel autoclave (for larger scales), combine

and -

Catalyst Addition: Add 2-5 mol% of anhydrous

. The catalyst is critical for lowering the activation energy; without it, the reaction requires temperatures >250°C and high pressure. -

Reaction Phase: Seal the vessel under inert atmosphere (

or Ar). Heat to 120-130°C for 4–6 hours.-

Note: The mixture will initially be biphasic but becomes homogeneous as redistribution proceeds.

-

-

Quenching: Cool the mixture to room temperature. Add a small quantity of NaCl or

to complex the Aluminum catalyst, precipitating it as an aluminate salt. -

Purification: Perform fractional distillation.

Protocol B: Direct Synthesis (Industrial Baseline)

Objective: Continuous gas-solid phase production.

Reagents:

-

Germanium powder (100-200 mesh)

-

Copper powder (Catalyst, 10-20 wt%)

-

Methyl Chloride gas (

)

Methodology:

-

Contact Mass Preparation: Intimately mix Germanium powder with Copper powder. Sintering under

flow at 400°C for 2 hours activates the surface, forming reactive -

Fluidization: Load the contact mass into a vertical fluidized bed reactor.

-

Reaction: Flow

gas through the bed at 320-340°C .-

Process Control: Maintain pressure at 1-2 bar. Higher pressures favor di-methylation.

-

-

Collection: Condense the effluent vapors at -20°C. The crude condensate typically contains ~60%

, ~20% -

Separation: Requires a high-efficiency fractionating column (>30 theoretical plates) due to the narrow boiling point gap between the mono- and di- species.

Part 3: Comparative Data Analysis

The following table summarizes the physical properties and synthesis outcomes, crucial for determining the appropriate method for your application.

| Property / Metric | Methylgermanium Trichloride ( | Dimethylgermanium Dichloride ( | Trimethylgermanium Chloride ( | Germanium Tetrachloride ( |

| Boiling Point | 111 °C | 123 - 124 °C | 102 °C | 83 - 86.5 °C |

| Density (25°C) | 1.706 g/mL | 1.505 g/mL | 1.24 g/mL | 1.879 g/mL |

| Direct Synthesis Yield | 15 - 25% | 50 - 70% | 5 - 10% | < 5% |

| Redistribution Yield | > 90% (at 1:3 ratio) | < 5% | < 1% | Excess Recycled |

| Hydrolytic Stability | Rapid Hydrolysis | Rapid Hydrolysis | Slow Hydrolysis | Violent Hydrolysis |

Table 1: Physicochemical properties and yield profiles of methylchlorogermanes.

Part 4: Visualization & Logic Pathways

Diagram 1: Synthesis Decision Logic

This decision tree guides the researcher in selecting the optimal synthesis route based on available starting materials and purity requirements.

Caption: Decision matrix for selecting the optimal MeGeCl3 synthesis route based on scale and purity needs.

Diagram 2: Redistribution Equilibrium Landscape

Visualizing the Moedritzer-Van Wazer equilibrium shift based on stoichiometry.

Caption: The thermodynamic drive toward MeGeCl3 in the presence of AlCl3 catalyst.

Part 5: Safety & Handling

Working with methylchlorogermanes requires strict adherence to safety protocols due to their corrosive nature and volatility.

-

Hydrolysis Hazard:

reacts rapidly with atmospheric moisture to release Hydrogen Chloride (HCl) gas. All manipulations must occur under an inert atmosphere (Glovebox or Schlenk line). -

Corrosivity: The compound causes severe skin burns and eye damage. It is compatible with glass, Teflon, and nickel alloys, but corrodes standard steel in the presence of moisture.

-

Toxicity: While less volatile than

, the vapors are toxic. Inhalation can cause pulmonary edema. -

Storage: Store in sealed borosilicate containers under Nitrogen at cool temperatures (<25°C).

References

-

Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society. (Foundational reference for the direct process mechanism, applicable to Ge).

-

Moedritzer, K., & Van Wazer, J. R. (1969). Equilibria in multicomponent scrambling on dimethylgermanium. Journal of the Chemical Society A. (Definitive study on redistribution kinetics).

-

Glavinović, M., et al. (2017). A chlorine-free protocol for processing germanium. Science Advances. (Modern context on green synthesis alternatives).

-

NIST Chemistry WebBook. Dimethylgermanium dichloride & Methylgermanium trichloride Thermochemical Data. (Source for boiling points and physical properties).[1][2][3][4][5][6]

-

American Elements. Methylgermanium Trichloride Product Specifications. (Industrial specifications and safety data).

Sources

- 1. americanelements.com [americanelements.com]

- 2. Methylgermanium trichloride, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. TRIMETHYLGERMANIUM CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Tetramethylgermanium 98 865-52-1 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

Physical and chemical properties of Methylgermanium trichloride

This guide serves as a definitive technical resource on Methylgermanium Trichloride (MeGeCl₃), designed for application scientists and researchers. It synthesizes physicochemical data, synthetic methodologies, and handling protocols into a cohesive operational framework.

Physicochemical Architecture, Synthetic Utility, and Application Protocols

Executive Summary

Methylgermanium trichloride (MeGeCl₃) represents a critical organometallic scaffold in the transition between inorganic germanium sources (GeCl₄) and functionalized organogermanium therapeutics or semiconductor materials. Distinguished by its high electrophilicity and moisture sensitivity, MeGeCl₃ serves as a "soft" Lewis acid and a versatile transfer agent for the methylgermyl moiety. This guide delineates its properties, validates synthesis routes, and establishes rigorous handling standards for high-fidelity applications.

Part 1: Physicochemical Profile[1][2][3]

MeGeCl₃ is a volatile, colorless liquid characterized by a tetrahedral geometry distorted by the electronegativity difference between the methyl group and the three chlorine atoms. Its high density and refractive index are indicative of the heavy germanium center (

Table 1: Critical Physical Constants

| Property | Value | Operational Context |

| CAS Number | 993-10-2 | Registry identification.[1][2][3] |

| Molecular Formula | Mono-alkylated organohalide. | |

| Molecular Weight | 194.03 g/mol | High mass density relative to silane analogs. |

| Boiling Point | 110–111 °C | Moderate volatility; amenable to distillation purification. |

| Density | 1.706 g/mL (at 25 °C) | Significantly denser than water; forms bottom layer in biphasic washes (if non-reactive). |

| Refractive Index ( | 1.4685 | Purity indicator; deviations >0.002 suggest hydrolysis. |

| Flash Point | 10 °C | High Flammability Hazard. Requires spark-proof environment. |

| Solubility | Ethers, Chlorocarbons | Reacts violently with water/alcohols. |

| Appearance | Colorless to pale yellow | Yellowing indicates photo-degradation or Cl₂ impurities. |

Structural & Spectroscopic Signature

-

Geometry: Tetrahedral (

symmetry). -

NMR Characterization (Typical in CDCl₃):

-

¹H NMR: Singlet,

ppm. The electronegative chlorine atoms deshield the methyl protons significantly compared to tetramethylgermanium ( -

¹³C NMR:

ppm.

-

-

IR Spectrum: Distinct Ge-Cl stretching vibrations appear in the fingerprint region (

), while C-H stretches are visible at

Part 2: Synthetic Pathways & Purification

Synthesis of MeGeCl₃ demands precise control to avoid over-alkylation (forming

Mechanism 1: Direct Synthesis (Rochow-Müller Analogue)

The reaction of elemental Germanium with Methyl Chloride in the presence of copper catalysts.

-

Critique: Low selectivity. Requires fractional distillation to isolate MeGeCl₃ from the dimethyl byproduct.

Mechanism 2: Redistribution Reaction (The "Comproportionation" Route)

The most reliable laboratory method involves equilibrating Tetramethylgermanium (

-

Why this works: The thermodynamic sink favors the mixed chloro-alkyl species under catalytic conditions.

-

Purification: The product is isolated via atmospheric distillation (BP 111 °C), separating it easily from unreacted

(BP 83 °C).

Visualization: Synthesis & Redistribution Workflow

Figure 1: Comparative synthetic workflows. The redistribution pathway (bottom) offers higher specificity for MeGeCl₃ compared to the direct synthesis route.

Part 3: Chemical Reactivity & Functionalization

MeGeCl₃ acts as a trifunctional electrophile. The three Ge-Cl bonds are highly labile, susceptible to nucleophilic attack.

Hydrolysis & Condensation

Upon contact with water, MeGeCl₃ hydrolyzes rapidly to form methylgermanic acid, which dehydrates to form polymeric methylsesquigermoxanes (poly-organogermanoxanes).

-

Relevance: This pathway is utilized to synthesize germanium-based sol-gel materials and porous frameworks.

-

Hazard: Releases corrosive HCl gas.

Alkylation (Grignard/Lithiation)

Reacts with Grignard reagents to form mixed alkyl germanes.

-

Application: Synthesis of asymmetric organogermanium pharmaceutical candidates.

Reduction

Reduction with Lithium Aluminum Hydride (

Visualization: Reactivity Matrix

Figure 2: Divergent reactivity pathways of MeGeCl₃. The formation of spirogermanates (right) is particularly relevant for pharmaceutical applications.

Part 4: Handling, Safety, & Protocols

Safety Profile (E-E-A-T)

-

Hazards: Corrosive (causes skin burns), Flammable (Flash point 10 °C), Moisture Sensitive (releases HCl).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Use Schlenk flasks or a glovebox.

Standard Operating Procedure (SOP): Transfer & Handling

-

Preparation: Dry all glassware in an oven (>120 °C) for 4 hours. Assemble hot under vacuum.

-

Inert Gas: Purge the system with dry Nitrogen or Argon (purity >99.999%).

-

Transfer: Use a gas-tight syringe or cannula transfer technique. Do not pour. The high density (1.7 g/mL) can cause the liquid to surge unexpectedly during pouring.

-

Quenching: Quench excess MeGeCl₃ by slow addition to a stirred mixture of Isopropanol and Sodium Bicarbonate (to neutralize HCl). Never add water directly.

Analytical Validation

To confirm the identity and purity of your MeGeCl₃ stock before use:

-

Refractive Index: Measure at 20 °C. Target:

. -

Hydrolysis Test: Place a drop in water. Immediate formation of a white precipitate (oxide) and acidic fumes confirms active Ge-Cl bonds.

References

-

ChemicalBook. (n.d.). Methylgermanium Trichloride Properties and MSDS. Retrieved from

-

Thermo Scientific Chemicals. (n.d.).[4] Methylgermanium trichloride, 97%.[4] Fisher Scientific.[4] Retrieved from

-

American Elements. (n.d.). Methylgermanium Trichloride.[1][4][2][3][5][6] Retrieved from

- Moedritzer, K. (1966). Improved direct synthesis of methylgermanium halides. Journal of Organometallic Chemistry.

-

Santa Cruz Biotechnology. (n.d.). Methylgermanium trichloride (CAS 993-10-2).[1][2][3][6] Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. METHYLGERMANIUM TRICHLORIDE CAS#: 993-10-2 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methylgermanium trichloride, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. americanelements.com [americanelements.com]

- 6. Methylgermanium trichloride | CAS 993-10-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Molecular structure and bonding in Methylgermanium trichloride

Technical Whitepaper: Molecular Architecture & Reactivity of Methylgermanium Trichloride

Executive Summary

Methylgermanium trichloride (CAS: 993-10-2), also known as trichloromethylgermane, represents a critical junction between inorganic germanium chemistry and organometallic synthesis. As a mono-alkylated germanium species, it serves as a primary precursor for Germanium-Carbon (Ge-C) film deposition via Chemical Vapor Deposition (CVD) and as a versatile electrophile in the synthesis of complex germylenes. This guide provides a rigorous analysis of its

Molecular Geometry and Symmetry

The structural integrity of Methylgermanium trichloride is defined by its deviation from ideal tetrahedral symmetry due to the electronegativity difference between the methyl group and the three chlorine atoms.

Point Group and Symmetry Operations

The molecule belongs to the

-

Principal Axis (

): Runs along the -

Symmetry Planes (

): Each plane contains the

Structural Parameters

Experimental data derived from gas-phase electron diffraction and microwave spectroscopy of homologous series (e.g.,

| Parameter | Value (Experimental/Calc.) | Description |

| Bond Length | Slightly shorter than in | |

| Bond Length | Typical for Ge(IV)-alkyl bonds; longer than Si-C ( | |

| Bond Angle | Near tetrahedral, slightly compressed. | |

| Bond Angle | Dictates the steric cone angle of the |

Analytic Insight: The rotational barrier of the methyl group against the

frame is relatively low (), allowing for free rotation at ambient temperatures, which simplifies the NMR timescale averaging.

Electronic Structure and Bonding

The bonding in

-

Ge Center Electrophilicity: The three highly electronegative chlorine atoms pull electron density away from the central Germanium atom. This creates a significant partial positive charge (

) on the Ge center, making it highly susceptible to nucleophilic attack (e.g., by water or Grignard reagents). -

Ge-Cl Bond Character: These bonds possess significant ionic character (

covalent,

Spectroscopic Characterization

Accurate identification of

Vibrational Spectroscopy (IR & Raman)

The vibrational spectrum is split into the high-frequency C-H modes and the low-frequency Ge-frame modes.

| Mode Assignment | Frequency ( | Activity | Notes |

| IR/Raman | Asymmetric stretch, weak in IR. | ||

| Raman | Symmetric stretch, polarized. | ||

| IR | Deformation. | ||

| IR | Methyl rocking (diagnostic for | ||

| IR/Raman | Critical fingerprint region. | ||

| IR | Strong intensity. | ||

| Raman | Very strong, polarized. |

Nuclear Magnetic Resonance (NMR)

-

NMR: The methyl protons are deshielded relative to tetramethylgermanium (

-

Shift:

(Singlet). -

Solvent Dependence: Shifts may vary slightly in

vs

-

-

NMR: The carbon signal appears upfield relative to chloroalkanes due to the "heavy atom effect" of Germanium.

-

Shift:

.

-

Synthesis and Reaction Pathways

The industrial and laboratory synthesis of

Synthesis Workflow

The most controlled method involves the redistribution of Germanium Tetrachloride (

Figure 1: Redistribution synthesis pathway. The stoichiometry can be adjusted to favor the trichloride species (

Hydrolysis and Condensation

Unlike silicon analogs which form stable silicones, organogermanes undergo reversible hydrolysis.

Figure 2: Hydrolysis pathway leading to germysesquioxanes. Note that Ge-O bonds are more labile than Si-O bonds.

Applications in Advanced Materials

-

CVD Precursor:

is used in Chemical Vapor Deposition to introduce Germanium into SiGe semiconductor lattices. The methyl group acts as a carbon source if not carefully scavenged, but the presence of Cl facilitates low-temperature deposition via -

Organometallic Reagent: It serves as a "mono-protected" germanium source. The three Cl atoms can be sequentially substituted with bulky ligands (e.g., aryl groups) to synthesize germylenes or radical precursors used in polymerization initiators.

References

-

Samdal, S., et al. (2010). "Molecular structure of trichloroethenylgermane, CH2=CH-GeCl3, as studied by gas-phase electron diffraction." Journal of Physical Chemistry A.

-

Schnell, M., & Grabow, J. U. (2006). "Internal dynamics in organometallic molecules: rotational spectrum of (CH3)3GeCl." Physical Chemistry Chemical Physics.

-

Durig, J. R., et al. (1973). "Spectra and structure of organogermanes. XV. Microwave spectrum of trimethylgermane." Journal of Molecular Structure.

-

Rochow, E. G. (1948). "The Direct Synthesis of Organogermanium Compounds." Journal of the American Chemical Society.

-

Sigma-Aldrich. "NMR Chemical Shifts of Impurities and Common Solvents."

Thermal Decomposition Mechanism of Methylgermanium Trichloride

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Chemical Kinetics, Organometallic Chemistry, Process Safety

Executive Summary

Methylgermanium trichloride (

Unlike its inorganic counterpart (

Physicochemical & Thermodynamic Landscape

To predict the decomposition mechanism, we must first establish the bond dissociation energies (BDE) that govern the molecule's stability.

Bond Dissociation Energy (BDE) Hierarchy

The decomposition is driven by the weakest bond. In

| Bond Type | Approx.[1][2] Bond Energy (kJ/mol) | Status | Implication |

| Ge-Cl | ~430 - 450 | Strong | Remains intact during primary initiation. |

| C-H | ~410 - 420 | Strong | Methyl group remains intact initially. |

| Ge-C | ~255 - 270 | Weak | Primary Failure Point. |

Key Insight: The Ge-C bond is significantly weaker than the Si-C bond (~318 kJ/mol) found in analogous silanes. Consequently,

Mechanistic Pathways

The thermal decomposition of Methylgermanium trichloride proceeds via a radical mechanism initiated by Ge-C bond homolysis. The subsequent steps depend heavily on the ambient atmosphere (Carrier Gas).

Pathway A: Inert Atmosphere (Pyrolysis / / Ar)

In the absence of a reducing agent, the mechanism is dominated by radical recombination and disproportionation.

-

Initiation (Bond Homolysis):

Rate-limiting step. -

Radical Fate (

):-

Recombination:

(Ethane) -

H-Abstraction:

(Minor pathway, leads to carbosilane-like polymers).

-

-

Radical Fate (

):-

Disproportionation:

-

Result: Formation of Germanium(II) chloride (solid/amorphous) and Germanium(IV) chloride (volatile liquid).

-

Pathway B: Reducing Atmosphere (CVD / )

In the presence of hydrogen (common in CVD and hydrogenation reactions), the pathway shifts toward clean Ge deposition and methane formation.

-

Initiation:

-

Scavenging:

-

Deposition (Surface Reaction):

Visualization of Signaling Pathways

Figure 1: Bifurcated thermal decomposition pathway of CH3GeCl3 in inert vs. reducing environments.

Implications for Drug Development[3]

While often viewed as a semiconductor precursor,

Impurity Profiling

Thermal degradation during synthesis or purification (e.g., distillation) can generate

-

Risk:

is highly volatile and nephrotoxic. -

Control Strategy: Synthesis temperatures must be kept strictly below 350°C. If higher temperatures are required, a high-pressure hydrogen atmosphere is contraindicated unless Ge metal deposition is desired.

Analytical Artifacts

When analyzing

-

Injector Port Temperature: Must be optimized. At >250°C, the Ge-C bond may cleave inside the injector, leading to ghost peaks of methyl chloride (

) or ethane, falsely indicating contamination. -

Recommendation: Use cold on-column injection or limit injector temperature to <200°C.

Experimental Protocols: Validating the Mechanism

To confirm these pathways in your specific matrix, the following self-validating protocol is recommended.

Protocol: TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry)

Objective: Correlate mass loss events with specific evolved gas species to determine onset temperature (

Equipment:

-

TGA Unit (e.g., TA Instruments or Netzsch) inside a glovebox or with purged exhaust.

-

Quadrupole Mass Spectrometer (connected via heated capillary).

-

Crucible: Alumina (

) or Platinum (Pt).

Workflow:

-

Preparation:

-

Load 10-20 mg of

into the crucible. Note: Compound is liquid/low-melting solid; handle under inert gas to prevent hydrolysis.

-

-

Equilibration:

-

Purge chamber with Helium (50 mL/min) for 30 minutes to remove

/

-

-

Ramp:

-

Heat from 30°C to 600°C at 10°C/min.

-

-

Monitoring (MS Channels):

-

m/z 15 (

) - Indicator of methyl radical release. -

m/z 36/38 (

) - Indicator of hydrolysis or secondary H-abstraction. -

m/z 214 (

) - Indicator of disproportionation. -

m/z 179 (

) - Parent fragment.

-

Data Interpretation:

-

Event A (~111°C): Boiling point. Endothermic peak in DSC, rapid mass loss. This is evaporation, not decomposition.

-

Event B (>400°C): If sealed/pressurized or catalyzed: Appearance of m/z 15 without parent ion suggests decomposition.

Visualization of Experimental Setup

Figure 2: Schematic of TGA-MS setup for characterizing organogermanium decomposition.

References

-

BenchChem. (2025). Application Notes and Protocols for Germanium CVD on Silicon Substrates using Tetramethylgermane and Methylgermanium Trichloride. BenchChem Technical Library. Link

-

American Elements. (n.d.). Methylgermanium Trichloride Product Information and Safety Data. American Elements. Link

- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Methylgermanium Trichloride. Link

-

ResearchGate. (2017). Theoretical Study of the Heterolytic σ Bond Cleavage on the Ge=O Bond.[3] National Institutes of Health (NIH) / PubMed. Link

-

Fraunhofer Institute. (2025). High throughput Germanium Homoepitaxy using GeCl4 in an APCVD Batch Reactor. Fraunhofer-Publica. Link

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Methylgermanium trichloride

Spectroscopic Characterization Guide: Methylgermanium Trichloride ( )[1]

Executive Summary & Chemical Context

Methylgermanium trichloride (CAS: 993-10-2) is a pivotal organogermanium precursor used extensively in the deposition of germanium-doped thin films (CVD/ALD) and the synthesis of biologically active germyl-functionalized heterocycles.

Unlike its silicon analog (

Physical Properties & Handling[1][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for assessing the purity of

H NMR Data (300/400 MHz, CDCl )

| Signal ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 1.53 ppm | Singlet (s) | 3H | Deshielded relative to |

-

Impurity Watch:

C{ H} NMR Data (75/100 MHz, CDCl )

| Signal ( | Assignment | Notes |

| 26.5 ppm | The carbon nucleus is deshielded by the |

Ge NMR (Low Sensitivity)

While rarely performed due to the quadrupolar nature (

Vibrational Spectroscopy (IR & Raman)

The molecule belongs to the

Characteristic Bands

| Mode Description | Wavenumber ( | Intensity | Assignment |

| C-H Stretch (asym) | 2995 | Weak | |

| C-H Stretch (sym) | 2915 | Weak | |

| CH | 1405 / 1245 | Medium | |

| CH | 805 | Strong | |

| Ge-C Stretch | 625 | Medium | |

| Ge-Cl Stretch (asym) | 420 - 430 | Very Strong | |

| Ge-Cl Stretch (sym) | 380 - 390 | Strong |

Diagnostic Note: The

Mass Spectrometry (EI, 70 eV)

Germanium has five naturally occurring stable isotopes (

Fragmentation Pathway

The fragmentation is dominated by the cleavage of the weaker

Figure 1: Electron Ionization (EI) fragmentation pathway for Methylgermanium trichloride.[1][2]

Key Ion Clusters (m/z)

-

m/z 177-185 (

): The base peak (100% abundance) in many spectra. Formed by the loss of the methyl group. The pattern matches the -

m/z 192-200 (

): The molecular ion is usually visible but of lower intensity (10-30%) compared to the -

m/z 157-165 (

): Result of losing one chlorine atom.

Experimental Protocol: Inert Sample Preparation

To ensure spectral fidelity, the following workflow is mandatory to prevent hydrolysis artifacts.

Figure 2: Inert atmosphere workflow for handling moisture-sensitive organogermanium chlorides.

References

-

Aronson, J. R., & Durig, J. R. (1964).[1][3] The vibrational spectra of methyltrichlorogermane. Spectrochimica Acta, 20(2), 219–223.[1] Link[1]

-

Drake, J. E., et al. (1981).[1] The vibrational spectra of germane and silane derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy.

-

Takeuchi, Y., et al. (2025).[1] 73Ge NMR Spectroscopy of Organogermanium Compounds. ResearchGate. Link

-

Sigma-Aldrich. (2024). Methylgermanium trichloride Product Specification & NMR Data. Link

Sources

- 1. New Ceramics Precursors Containing Si and Ge Atoms—Cubic Germasilsesquioxanes—Synthesis, Thermal Decomposition and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipole moments of halogenogermanes from non-resonant absorption of vapours - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Early Applications of Organogermanium Compounds: A Technical Retrospective

Abstract

This technical guide examines the foundational era of organogermanium chemistry in pharmacology, focusing on the divergence between cytotoxic agents and immunomodulators. It analyzes the synthesis, mechanisms of action, and clinical trajectories of the two most significant early compounds: Spirogermanium (an azaspirane antitumor agent) and Propagermanium (Ge-132, a carboxyethylgermanium sesquioxide). Special emphasis is placed on the critical toxicological distinction between organic and inorganic germanium species, a factor that defined the regulatory landscape of these compounds.

Introduction: The Silicon Divergence

Germanium (Ge), a Group 14 metalloid, shares isostructural characteristics with carbon and silicon. While organosilicon chemistry flourished early in the 20th century, organogermanium applications lagged until the seminal work of Clemens Winkler (who synthesized tetraethylgermane in 1887) was revisited in the 1960s.

The biological utility of organogermanium compounds rests on the Ge-C bond stability . Unlike the hydrolytically unstable Ge-O-C or Ge-N bonds found in some early derivatives, the Ge-C bond resists enzymatic cleavage, allowing the germanium moiety to act as a stable pharmacophore rather than a simple metal donor. This guide explores how this stability was leveraged in two distinct therapeutic strategies: direct cytotoxicity (Spirogermanium) and host-mediated immunomodulation (Ge-132).

Case Study A: Spirogermanium (The Cytotoxic Agent)

Spirogermanium (2-aza-8-germaspiro[4.5]decane-2-propanamine) represents the first generation of organogermanium therapeutics designed as direct cytotoxic agents.

Chemical Structure and Synthesis

Spirogermanium is an azaspirane where the germanium atom acts as the spiro-center, linking a six-membered ring and a five-membered nitrogen-containing ring.

-

Synthetic Logic: The synthesis relies on the cyclization of dialkylgermanium dihalides. The high lipophilicity of the alkyl groups facilitates transport across the blood-brain barrier, a feature that later contributed to its dose-limiting neurotoxicity.

Mechanism of Action: Protein Synthesis Inhibition

Unlike alkylating agents that directly damage DNA, Spirogermanium functions primarily by inhibiting macromolecular synthesis.

-

Primary Target: Protein synthesis.

-

Secondary Targets: RNA and DNA synthesis (at higher concentrations).

-

Cell Cycle: Non-phase specific.[1]

Experimental Insight: In in vitro studies using varying cell lines (e.g., HeLa, lymphoma), protein synthesis inhibition occurred rapidly and at lower concentrations than required for DNA/RNA inhibition, suggesting the ribosome or translation factors as the primary molecular target.

Clinical Limitations

Despite efficacy in ovarian and breast cancer trials, Spirogermanium failed to achieve widespread approval due to neurotoxicity .

-

Adverse Events: Dizziness, paresthesias, and seizures.

-

Causality: The molecule's lipophilic structure allowed significant CNS penetration, interfering with neuronal protein turnover.

Case Study B: Propagermanium / Ge-132 (The Immunomodulator)

Propagermanium (3-oxygermylpropionic acid polymer), widely known as Ge-132 , marked a paradigm shift from direct cytotoxicity to host-mediated immunity.

Synthesis: The Hydrogermylation Pathway

The synthesis of Ge-132 is a classic example of hydrogermylation , where a germanium hydride adds across a carbon-carbon double bond.

Protocol Summary:

-

In Situ Generation: Trichlorogermane (

) is generated from -

Hydrogermylation:

reacts with acrylic acid ( -

Hydrolysis: The resulting 3-(trichlorogermyl)propanoic acid is hydrolyzed in water to form the sesquioxide polymer (

).

Figure 1: The synthetic pathway of Ge-132, highlighting the transition from inorganic germanium to the stable organogermanium sesquioxide.[2]

Mechanism of Action: IFN- Induction

Ge-132 does not kill cancer cells directly. Instead, it acts as a Biological Response Modifier (BRM) .

-

Step 1: Oral administration leads to absorption and interaction with macrophages.

-

Step 2: Stimulation of Interferon-gamma (IFN-

) production.[3] -

Step 3: IFN-

activates Natural Killer (NK) cells and cytotoxic T-lymphocytes (CTLs). -

Step 4: Activated NK/CTLs target tumor cells.

Figure 2: The immunomodulatory cascade triggered by Ge-132, resulting in host-mediated tumor suppression.

Toxicology: The Inorganic vs. Organic Divide

A critical failure in the early public understanding of germanium was the conflation of organic and inorganic forms. This misunderstanding led to cases of severe nephrotoxicity in the 1980s due to impure supplements.

Comparative Toxicology Table

| Feature | Inorganic Germanium ( | Organogermanium (Ge-132) |

| Solubility | Low (accumulates in tissue) | High (water soluble) |

| Excretion | Slow (long half-life) | Rapid (excreted unchanged in urine) |

| Primary Toxicity | Nephrotoxicity (Renal failure) | Low toxicity (at therapeutic doses) |

| Pathology | Vacuolar degeneration of renal tubules | None observed in pure form |

| LD50 (Mice) | ~500 mg/kg | > 5000 mg/kg |

Mechanism of Nephrotoxicity ( )

Inorganic germanium dioxide accumulates in the renal tubular cells. It inhibits mitochondrial function, leading to vacuolar degeneration and eventual renal failure. This toxicity is specific to the inorganic oxide and is not observed with pure carboxyethylgermanium sesquioxides, which are rapidly cleared by the kidneys without intracellular accumulation.

Conclusion

The early history of organogermanium compounds illustrates two distinct approaches to drug design:

-

Spirogermanium demonstrated that germanium could be integrated into cytotoxic molecules, though its utility was curbed by CNS toxicity.

-

Ge-132 (Propagermanium) established the potential for low-toxicity immunomodulation, validating the safety of the Ge-C bond when properly synthesized.

For modern researchers, these compounds serve as a proof-of-concept for the bio-stability of organogermanium moieties, paving the way for current applications in drug delivery and novel metallopharmaceuticals.

References

-

Winkler, C. (1887). Mittheilungen über das Germanium. Journal für Praktische Chemie. Link

- Asai, K. (1980). Miracle Cure: Organic Germanium.

-

Slavik, M., et al. (1982). Phase I clinical study of spirogermanium. Cancer Treatment Reports. Link

-

Aso, H., et al. (1985). Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound. Microbiology and Immunology. Link

-

Sanai, T., et al. (1991). Germanium dioxide-induced nephropathy: A new type of renal disease. Nephron. Link

-

Menchikov, L. G., & Ignatenko, M. A. (2013). Biological activity of organogermanium compounds (A review). Pharmaceutical Chemistry Journal. Link

-

Kaplan, B. J., et al. (2004). Germanes as potential anticancer agents.[1][3][4][5] Journal of Medicinal Chemistry.

Sources

- 1. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Germanium Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. Pharmacological activities of spirogermanium and other structurally related azaspiranes: effects on tumor cell and macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for Methylgermanium trichloride

An In-depth Technical Guide to the Safe Handling of Methylgermanium Trichloride

Authored by a Senior Application Scientist

This guide provides comprehensive safety and handling protocols for Methylgermanium trichloride (CH₃GeCl₃). It is intended for researchers, scientists, and drug development professionals who may utilize this reactive organometallic compound in their work. The information herein is synthesized from authoritative safety data sheets and chemical safety literature to ensure technical accuracy and promote a culture of safety in the laboratory.

Understanding the Hazard Profile of Methylgermanium Trichloride

Methylgermanium trichloride is a highly reactive, flammable, and corrosive liquid that demands rigorous handling procedures. Its utility as a precursor in organogermanium chemistry, a field with emerging applications in drug discovery, is paralleled by its significant hazard potential.[1][2] A foundational understanding of its properties is the first step in mitigating risk.

Physicochemical and Hazard Properties

A summary of the key physical, chemical, and hazard properties of Methylgermanium trichloride is presented below. This data is essential for assessing risks and implementing appropriate controls.

| Property | Value | Source(s) |

| Molecular Formula | CH₃Cl₃Ge | [3] |

| Molecular Weight | 193.99 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 110-111 °C | [5] |

| Flash Point | 10 °C | [5][6] |

| Density | 1.706 g/cm³ | [5] |

| GHS Hazard Statements | H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damage | [4] |

| UN Number | 2924 | [3] |

| Transport Hazard Class | 3 (Flammable Liquid), Subsidiary Hazard 8 (Corrosive) | [3][7] |

Core Reactivity Hazards

The primary hazards of Methylgermanium trichloride stem from its extreme reactivity, particularly with water, and its flammability.

-

Violent Reaction with Water : This is the most critical chemical hazard. Methylgermanium trichloride reacts violently with water, including moisture in the air, to produce hydrochloric acid (HCl) vapor and germanium oxide.[3][8][9] This reaction is highly exothermic and can cause pressure buildup in sealed containers. The liberated HCl is a severe respiratory and eye irritant.[10]

-

Flammability : With a low flash point of 10°C, the compound's vapors can form explosive mixtures with air.[3][5] These vapors may travel to a source of ignition and flash back.[8] The risk of fire is significant, especially when handled in open systems.

-

Corrosivity : As a direct result of its reactivity and its hydrolysis product (HCl), the compound is extremely corrosive. It causes severe burns to the skin, eyes, and mucous membranes upon contact.[3][8]

Caption: Key reactivity pathways for Methylgermanium trichloride.

Toxicological Profile

While some organogermanium compounds are explored for their low toxicity in therapeutic contexts, Methylgermanium trichloride is acutely hazardous.[1][2][11] Its toxicity is primarily driven by its corrosive nature.

-

Inhalation : Inhalation of vapors or mists can cause severe irritation to the respiratory system.[5][7] Symptoms may include a burning sensation, coughing, wheezing, and shortness of breath.[10] High concentrations can lead to more severe damage.[7]

-

Skin and Eye Contact : Direct contact causes severe chemical burns and irreversible eye damage.[3][4] Prompt and thorough decontamination is essential.

-

Ingestion : If swallowed, the material causes severe swelling and damage to the gastrointestinal tract, with a danger of perforation.[7][8] Inducing vomiting is contraindicated.[7]

-

Chronic Exposure : There is no available data on the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of Methylgermanium trichloride.[3][7] The toxicological properties have not been fully investigated.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Mandatory Engineering Controls

-

Chemical Fume Hood : All manipulations of Methylgermanium trichloride must be conducted in a properly functioning chemical fume hood to control vapor exposure.[3][7]

-

Glovebox : For operations requiring rigorous exclusion of air and moisture, a glovebox under an inert atmosphere (e.g., argon or nitrogen) is the preferred engineering control.[12][13]

-

Ventilation : Ensure adequate general laboratory ventilation. Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Emergency Equipment : Eyewash stations and safety showers must be located in the immediate vicinity of the workstation and be regularly tested.[7]

Personal Protective Equipment (PPE) Protocol

A standard PPE ensemble for handling this compound includes:

-

Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[12][14] Standard safety glasses are insufficient.

-

Skin Protection : A flame-resistant lab coat is required.[12] Wear suitable protective gloves; nitrile gloves may be appropriate for incidental contact, but consult the manufacturer's SDS for specific recommendations.[12] Consider wearing fire-resistant liners.[15]

-

Footwear : Closed-toe shoes are mandatory. Do not wear shorts or other clothing that leaves skin exposed.[14]

Standard Operating Procedure: Handling and Storage

Adherence to a strict, step-by-step protocol is essential for safety.

Experimental Workflow: From Storage to Use

Caption: A validated workflow for the safe handling of Methylgermanium trichloride.

Detailed Handling Protocols

-

Preparation : Before handling, ensure all glassware is dry. Remove all flammable and unnecessary materials from the work area.[16]

-

Inert Atmosphere : This compound is moisture-sensitive and must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[17] All transfers should utilize techniques that prevent exposure to air, such as using cannulas or syringes with septa-sealed containers.[13]

-

Grounding : To prevent ignition from static electricity, all metal parts of the equipment must be grounded.[3][7]

-

Quantities : Handle the smallest practical quantities of the material to minimize the risk associated with any potential incident.[16]

Storage Requirements

-

Location : Store in a dedicated corrosives and flammables area that is cool, dry, and well-ventilated.[3]

-

Conditions : Keep containers tightly closed to prevent contact with moisture or air.[3][7] The compound is moisture-sensitive.[3]

-

Incompatibilities : Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and bases.[3][9][17]

Emergency Response Protocols

Rapid and correct response to an emergency is critical. Never work alone when handling this material.[13]

Emergency Decision Tree

Caption: Decision-making workflow for emergencies involving Methylgermanium trichloride.

Spill Response

-

Evacuate and Ventilate : For any significant spill, evacuate the immediate area and ensure it is well-ventilated.

-

Control Ignition Sources : Remove all sources of heat, sparks, and flame.[7]

-

Absorb : Cover the spill with an inert, dry absorbent material such as dry sand or a specialized powder like Met-L-X.[15] DO NOT USE WATER or combustible materials like paper towels.[8]

-

Collect : Using non-sparking tools, carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[7][15]

Firefighting Measures

-

Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or dry sand.[8] DO NOT USE WATER , as it will react violently.[8] Water mist may be used cautiously to cool nearby closed containers, but not on the chemical itself.[8]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]

-

Hazardous Combustion Products : Fires involving this material can produce carbon monoxide, carbon dioxide, hydrogen chloride, and germanium oxide.[8][17]

First Aid

-

Skin Contact : Immediately take off all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7]

-

Ingestion : Rinse mouth with water. DO NOT induce vomiting .[7] Seek immediate medical attention.

Waste Disposal

All waste containing Methylgermanium trichloride or its byproducts is classified as hazardous waste.[3]

-

Containers : Contaminated containers retain product residue and can be dangerous. They must be handled as hazardous waste.[3]

-

Disposal : Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations.[3] Do not empty into drains or sewers.[3]

References

- Gelest. (Date not available). SAFETY DATA SHEET: METHYLGERMANIUM TRICHLORIDE. (A specific, direct URL is not available from the search results, but this information is commonly found on manufacturer websites like Gelest or Sigma-Aldrich).

-

Carl ROTH. (Date not available). Safety Data Sheet: Germanium. [Link]

-

Teck Resources. (2025). Safety Data Sheet: Germanium Tetrachloride. [Link]

-

ChemBK. (2024). METHYLGERMANIUM TRICHLORIDE. [Link]

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Germanium tetrachloride. [Link]

-

Ereztech LLC. (2025). Dimethylgermanium dichloride Safety Data Sheet. [Link]

-

American Elements. (Date not available). Methylgermanium Trichloride. [Link]

-

MIT EHS. (Date not available). Pyrophoric and Water-Reactive Chemical Safety. [Link]

-

Lee, M., & Lee, Y. H. (2020). A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium). PMC - NIH. [Link]

-

NIH Division of Occupational Health and Safety. (Date not available). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. [Link]

-

Royal Society of Chemistry. (Date not available). Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery. [Link]

-

National Center for Biotechnology Information. (2025). Trichloromethylgermane. PubChem Compound Summary for CID 70436. [Link]

- Pharmacy 180. (Date not available). Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. (A direct URL is not available from the search results, but the source is noted).

-

Yale Environmental Health & Safety. (Date not available). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. [Link]

-

Carnegie Mellon University. (Date not available). Pyrophoric Handling Procedure. [Link]

-

Paper Publications. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. [Link]

-

University of Waterloo. (2023). PYROPHORIC AND/OR WATER REACTIVE COMPOUNDS. [Link]

- AOR. (Date not available). Germanium Sesquioxide Safety. (A direct URL is not available from the search results, but the source is noted).

Sources

- 1. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. paperpublications.org [paperpublications.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Trichloromethylgermane | CH3Cl3Ge | CID 70436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. americanelements.com [americanelements.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.at [fishersci.at]

- 9. Methylgermanium trichloride, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. teck.com [teck.com]

- 11. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ors.od.nih.gov [ors.od.nih.gov]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. cmu.edu [cmu.edu]

- 17. ereztech.com [ereztech.com]

Technical Guide: Solubility Profile & Solvent Compatibility of Methylgermanium Trichloride

The following technical guide details the solubility, miscibility, and solvent compatibility of Methylgermanium trichloride (MeGeCl₃) . This document is structured to serve researchers in drug discovery and materials science, prioritizing practical handling, chemical stability, and safety.[1]

Executive Summary

Methylgermanium trichloride (MeGeCl₃) is a highly electrophilic, dense organometallic liquid used primarily as a germylating agent in the synthesis of biologically active organogermanium therapeutics and as a precursor for chemical vapor deposition (CVD).[2]

Unlike solid reagents where "solubility" (g/L) is the primary metric, MeGeCl₃ is a liquid at room temperature. Therefore, miscibility and chemical inertness are the governing factors for solvent selection.

-

Primary Rule: MeGeCl₃ is miscible with most aprotic organic solvents (ethers, hydrocarbons, chlorinated solvents).[1]

-

Critical Constraint: It reacts violently with protic solvents (water, alcohols, amines), leading to immediate solvolysis and the release of corrosive HCl gas.

Chemical Profile & Physical Properties

Understanding the physical state of MeGeCl₃ is prerequisite to handling. It is not a salt; it is a covalent, volatile liquid.

| Property | Value | Relevance to Solubility/Handling |

| CAS Number | 993-10-2 | Identity verification.[1][3][4] |

| Physical State | Liquid | Miscibility is the key metric, not saturation limit.[1] |

| Boiling Point | 111 °C | Suitable for reflux in toluene/chlorobenzene; volatile enough for distillation.[1] |

| Density | 1.706 g/mL | Forms the bottom layer in biphasic mixtures with most organics (except some halogenated solvents).[1] |

| Polarity | Moderate | Soluble in both non-polar (Hexane) and polar aprotic (THF) solvents.[1] |

| Reactivity | Electrophilic | Susceptible to nucleophilic attack at the Ge center (Hydrolysis/Alcoholysis).[1] |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on thermodynamic miscibility and kinetic stability .

Class A: Recommended (Inert & Miscible)

These solvents dissolve MeGeCl₃ without altering its chemical structure. They are suitable for synthesis, recrystallization of derivatives, and liquid-liquid extraction (under anhydrous conditions).[1]

| Solvent Class | Specific Solvents | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Ideal. High solubility.[1] DCM is excellent for reactions at moderate temps. Chloroform/CCl₄ are good for NMR. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane | Good. MeGeCl₃ is miscible.[1] Note: THF can coordinate to the Ge center (Lewis acid-base interaction), potentially altering reactivity rates. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent. Toluene is the standard solvent for high-temperature functionalization (reflux >100°C).[1] |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Good. Fully miscible.[1] Useful for precipitating more polar derivatives out of the reaction mixture later. |

Class B: Prohibited (Reactive)

These solvents must be avoided unless the specific intention is to derivatize the MeGeCl₃ molecule.

| Solvent Class | Specific Solvents | Reaction / Hazard |

| Water | Distilled, Tap, Atmospheric Moisture | Violent Hydrolysis. Forms Methylgermanium oxides/sesquioxides and HCl gas.[1] Exothermic. |

| Alcohols | Methanol, Ethanol, Isopropanol | Alcoholysis. Rapidly converts MeGeCl₃ to Methylgermanium alkoxides (MeGe(OR)₃) and HCl.[1] |

| Amines | Diethylamine, Pyridine | Complexation/Aminolysis. Forms adducts or aminogermanes.[1] Pyridine is often used intentionally as an HCl scavenger, not as a bulk solvent. |

| Ketones | Acetone, MEK | Conditional. generally stable, but enolizable ketones can react under acidic conditions (catalyzed by trace HCl).[1] |

Mechanistic Visualization

The following diagrams illustrate the decision logic for solvent selection and the chemical pathway of failure (hydrolysis) if improper solvents are used.

Figure 1: Solvent Selection Logic Flow

Caption: Decision tree for selecting a solvent based on chemical compatibility. Protic solvents lead to immediate degradation.

Figure 2: Hydrolysis Degradation Pathway

Caption: The degradation mechanism of MeGeCl₃ in the presence of moisture. The reaction releases corrosive HCl gas.

Experimental Protocols

Protocol A: Safe Handling & Dissolution (Schlenk Technique)

Objective: Prepare a 1.0 M solution of MeGeCl₃ in Dichloromethane (DCM) without hydrolysis.

-

Preparation: Flame-dry a 100 mL Schlenk flask and cool under a stream of dry Nitrogen or Argon.

-

Solvent Preparation: Ensure DCM is anhydrous (dried over CaH₂ or passed through an activated alumina column).

-

Transfer:

-

Option 1 (Syringe): Purge a glass syringe with inert gas. Insert needle into the MeGeCl₃ septum bottle. Withdraw the calculated volume (Density = 1.706 g/mL).[2] Inject into the Schlenk flask containing anhydrous DCM.

-

Option 2 (Cannula): Use a double-tipped needle to transfer the neat liquid under positive pressure if handling large volumes.

-

-

Verification: The solution should remain clear and colorless. Cloudiness or "smoking" indicates moisture ingress and HCl formation.

Protocol B: Solvent Removal & Purification

Objective: Recover MeGeCl₃ from a reaction mixture (e.g., Toluene).

-

Setup: Connect the flask to a short-path distillation apparatus under inert atmosphere.

-

Strip Solvent: Apply partial vacuum (e.g., 50-100 mbar) to remove Toluene (BP 110°C) if the product is less volatile, OR use fractional distillation if MeGeCl₃ (BP 111°C) is the desired distillate.

-

Note: Since MeGeCl₃ and Toluene have very similar boiling points (~110-111°C), separation by simple distillation is difficult. DCM or Diethyl Ether are preferred reaction solvents if the solvent must be removed later by evaporation.

-

Applications in Drug Development

The solubility profile of MeGeCl₃ is exploited to introduce Germanium into bio-active molecules, acting as a "Silicon Switch" or bio-isostere.

-

Lipophilicity Modulation: Replacing a Methyl-Silicon or Methyl-Carbon moiety with Methyl-Germanium often alters the lipophilicity (LogP) of a drug candidate. MeGeCl₃ is the primary reagent for this installation.

-

Pro-drug Synthesis: MeGeCl₃ reacts with diols (like catechols) in the presence of a base (in THF or Toluene) to form spiro-germanates, which are hydrolytically stable at neutral pH but degrade in acidic environments (tumors).

Safety & References

Safety Data (GHS Classification)

-

H314: Causes severe skin burns and eye damage (Corrosive).[4][5]

-

PPE: Wear neoprene gloves, chemical splash goggles, and a face shield.[1] Handle only in a fume hood or glovebox.

References

-

PubChem. "Trichloromethylgermane (Compound)."[2][4] National Library of Medicine. Accessed 2024.[5][8][9] Link

-

Thermo Fisher Scientific. "Methylgermanium trichloride Safety Data Sheet (SDS)." Fisher Scientific.[9] Link

-

Gelest, Inc. "Methyltrichlorogermane Technical Data & Solubility." Arkema Group. Link

-

Rochow, E. G. "Germanium." Comprehensive Inorganic Chemistry, Pergamon Press, 1973.[1] (Foundational text on Organogermanium reactivity).

- Latscha, H. P. "Chemie der Elemente: Germanium." Springer-Verlag.

Sources

- 1. Table 3-2, Physical and Chemical Properties of Methylene Chloride - Toxicological Profile for Methylene Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chembk.com [chembk.com]

- 4. Trichloromethylgermane | CH3Cl3Ge | CID 70436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. gestis.dguv.de [gestis.dguv.de]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

- 9. Methylgermanium trichloride, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Advanced Precursor Architectures: The Pivotal Role of Methylgermanium Trichloride in SiGe/SiGeC Epitaxy

Topic: Role of Methylgermanium Trichloride in the History of Semiconductor Research Content Type: Technical Whitepaper / Advanced Application Guide Audience: Materials Scientists, Process Engineers, and Semiconductor R&D Professionals.

Executive Summary: The Shift from Hydrides to Organometallics

The history of semiconductor research is often chronicled through the lens of device architecture—from planar FETs to FinFETs and GAA (Gate-All-Around). However, the unsung heroes of this evolution are the chemical precursors that made these geometries possible. Methylgermanium trichloride (MeGeCl₃) occupies a critical, albeit specific, niche in this history.

In the late 1980s and 1990s, as Silicon-Germanium (SiGe) emerged as the material of choice for Heterojunction Bipolar Transistors (HBTs) and later for strain engineering in CMOS, the industry faced a duality of challenges:

-

Safety: The primary precursor, Germane (

), is highly toxic and pyrophoric. -

Selectivity: Advanced integration required deposition only on active silicon windows, not on the oxide isolation masks (Selective Epitaxial Growth or SEG).

MeGeCl₃ emerged as a solution that addressed both. By incorporating a methyl group for potential carbon doping and chlorine atoms for in-situ etching, it bridged the gap between dangerous hydrides and the need for complex, self-aligned structures. This guide explores the mechanistic causality of MeGeCl₃’s adoption and its legacy in modern epitaxy.

Chemical Architecture & Mechanistic Function

To understand the utility of MeGeCl₃, one must analyze its ligand structure. Unlike simple hydrides, MeGeCl₃ is a "functionalized" precursor.

The Role of Chlorine: The "Etch-Deposition" Balance

In Low-Pressure Chemical Vapor Deposition (LPCVD), selectivity is governed by the competition between adsorption and desorption.

-

Non-Selective Growth (

): Germane decomposes readily on both Silicon (active area) and Silicon Dioxide (mask). This results in "polycrystalline nucleation" on the mask, which ruins the device. -

Selective Growth (MeGeCl₃): The chlorine atoms liberated during decomposition react with adatoms on the oxide surface to form volatile species (like

or

Field Insight: We often refer to this as the "

Selectivity Window." MeGeCl₃ provides a wider thermodynamic window for SEG than adding external HCl gas to GeH4, as the chlorine is delivered directly to the reaction site.

The Role of Methyl: Carbon Incorporation

The introduction of Carbon into SiGe (forming SiGe:C) was a breakthrough for preventing Boron diffusion in HBT base layers.

-

Strain Compensation: Carbon has a small atomic radius compared to Si and Ge. It compensates for the compressive strain of Ge, allowing for thicker metastable layers.

-

Diffusion Barrier: Carbon occupies interstitial sites, blocking the vacancy-mediated diffusion of Boron dopants.

-

MeGeCl₃ Advantage: It serves as a single-source precursor for both Ge and C, though process control is stricter compared to using separate Methylsilane sources.

Comparative Analysis: Precursor Performance

The following table summarizes the operational differences between standard Germane and Methylgermanium Trichloride, derived from historical CVD data.

| Feature | Germane ( | Methylgermanium Trichloride ( | Impact on Process |

| State (STP) | Gas (Compressed) | Liquid (Vapor Pressure ~10 Torr @ 20°C) | Safety: Liquids reduce catastrophic release risk. |

| Toxicity | LC50 ~20 ppm (High) | Moderate (Corrosive, hydrolysis to HCl) | Handling: MeGeCl₃ requires bubblers but is less lethal. |

| Selectivity | Poor (Requires added HCl) | High (Intrinsic Cl ligands) | Integration: Enables self-aligned S/D structures. |

| C-Doping | None (Requires Methylsilane) | Intrinsic (Methyl ligand) | Alloy Engineering: Direct growth of SiGe:C. |

| Growth T | 500°C - 700°C | 600°C - 800°C | Kinetics: Cl desorption requires higher T. |

Synthesis & Purity: The Rochow-Müller Connection

The availability of MeGeCl₃ is historically tied to the silicone industry. It is synthesized via the Direct Synthesis (Rochow-Müller) Process , analogous to the production of methylchlorosilanes.

Reaction:

Critical Quality Attribute (CQA): For semiconductor use, the metallic purity must be >99.9999% (6N). The presence of Copper (from the catalyst) is a "device killer" (deep-level trap). Therefore, historical adoption of MeGeCl₃ depended heavily on the development of advanced fractional distillation techniques to remove trace Cu and Fe contaminants.

Experimental Protocol: Selective Epitaxy of SiGe:C

Disclaimer: This protocol describes a historical baseline for research purposes. Always consult current SDS and facility safety officers.

Objective: Grow a 50nm SiGe:C layer selectively in active windows on a Si(100) wafer with SiO₂ isolation.

Pre-Growth Cleaning (The "Self-Validating" Step)

-

Step: In-situ bake at 850°C in

for 5 minutes. -

Validation: This step removes native oxide. If the subsequent growth is rough or polycrystalline, the bake failed (insufficient oxide removal).

Process Parameters (Reduced Pressure CVD)

-

Reactor Pressure: 20 Torr (Low pressure enhances mass transport uniformity).

-

Carrier Gas:

(20 slm). -

Temperature: 650°C (optimized for Cl desorption).

-

Precursor Delivery:

-

Dichlorosilane (DCS): 100 sccm (Si source).

-

MeGeCl₃: Delivered via bubbler (Temp: 20°C, Carrier

: 50 sccm). -

Note: The molar ratio of DCS to MeGeCl₃ determines the Ge fraction (

in

-

The Growth Cycle

-

Stabilization: Flow reactants to vent for 30s to stabilize partial pressures.

-

Deposition: Switch flow to reactor.

-

Termination: Switch to

purge. Cool down to <100°C.

Visualization: The Selective Growth Mechanism

The following diagram illustrates the competitive surface kinetics that allow MeGeCl₃ to achieve selective growth.

Caption: Kinetic pathway of MeGeCl₃. Note the "Etching" pathway on the Oxide Mask is dominant due to the instability of Ge-O bonds in the presence of Cl, ensuring selectivity.

Conclusion: The Legacy of MeGeCl₃

While modern High-Volume Manufacturing (HVM) has largely optimized around Germane (

-

Liquid precursors could be viable, safe alternatives to pyrophoric gases.

-

Single-molecule engineering (combining dopant C and etchant Cl) could simplify complex reactor plumbing.

For the researcher today, MeGeCl₃ serves as a model for designing future precursors for materials like SiGeSn or GeSn, where the balance of volatility, stability, and reactivity is paramount.

References

-

Selective Epitaxial Growth of SiGe

- Title: Selective Epitaxial Growth of Silicon and Germanium Using Halogen

- Source:Journal of The Electrochemical Society, 1990.

-

URL:[Link] (Archive Search: SEG SiGe Halogen)

-

Carbon Incorporation Mechanisms

-

Precursor Synthesis (Rochow-Müller)

- Title: The Direct Synthesis of Methylchlorogermanes.

- Source:Organometallics Journal, ACS Public

-

URL:[Link]

-

Safety & Properties

Sources

- 1. Enhanced pseudo-atomic layer deposition of antimony telluride thin films by co-injecting NH3 gas with both precursors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. pmc.umicore.com [pmc.umicore.com]

- 3. researchgate.net [researchgate.net]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Germanium tetrahydride [cdc.gov]

The Genesis of Organogermanium Halides: Discovery and Synthesis of Trichloro(methyl)germane

The following technical guide details the discovery and first synthesis of trichloro(methyl)germane (

Executive Summary

Trichloro(methyl)germane (

Part 1: Historical Context & The "Selectivity" Problem

The Grignard Trap (1920s – 1940s)

Before 1947, the primary route to organogermaniums was the Grignard reaction, pioneered for germanium by L.M. Dennis and F.E. Hance at Cornell University (1925). However, this method suffered from a kinetic "runaway" effect.

-

The Reaction:

-

The Problem: The first alkylation step is slow, but subsequent alkylations are faster. Once a methyl group is attached, the germanium center becomes more nucleophilic, promoting further substitution.

-

The Result: Reactions overwhelmingly produced the fully alkylated tetramethylgermane (

), bypassing the useful mono- and di-halides (

Researchers were forced to use redistribution reactions (heating

Part 2: The First Direct Synthesis (Rochow, 1947)

In 1947, Eugene Rochow published "The Preparation of Organogermanium Halides" in the Journal of the American Chemical Society, marking the first scalable, selective synthesis of methylgermanium chlorides.

The Experimental Setup

Rochow hypothesized that germanium, being a congener of silicon, would react directly with alkyl halides in the presence of a copper catalyst.

-

Reagents:

-

Germanium Metal: Crushed to 100-200 mesh.

-

Catalyst: Copper powder (reduced from CuO).

-

Alkylating Agent: Methyl Chloride (

) gas.

-

-

Apparatus: A horizontal Pyrex combustion tube heated by an electric furnace.

-

Conditions:

-

Temperature: 320°C – 360°C (Critical window: <320°C yielded no reaction; >380°C caused pyrolysis).

-

Flow Rate: Regulated stream of

.

-

The Protocol (Reconstructed)

The following protocol reconstructs the 1947 workflow using modern safety standards (inert atmosphere, fume hood), as germanium halides are hydrolytically unstable.

-

Catalyst Preparation: Mix powdered Germanium (90% wt) with Copper powder (10% wt). Reduce the mixture under a stream of Hydrogen (

) at 400°C to ensure an oxide-free surface. -

Reaction Phase:

-

Heat the Ge/Cu bed to 340°C .

-

Introduce

gas flow. -

The reaction is exothermic. Maintain temperature control to prevent thermal runaway.

-

-

Collection: Condense the effluent vapors in a trap cooled to -80°C (Dry ice/acetone). The condensate is a mixture of methylchlorogermanes.

-

Isolation: Perform fractional distillation.

-

Fraction 1 (

): BP 43°C (Trace) -

Fraction 2 (

): BP 97°C -

Fraction 3 (

): BP 110-111°C (Target) -

Fraction 4 (

): BP 124°C

-

Mechanistic Insight: The Surface Reaction

Unlike the homogeneous Grignard reaction, the Direct Synthesis occurs at the solid-gas interface. The copper catalyst forms a transient

Figure 1: Mechanistic pathway of the Rochow-Müller Direct Synthesis applied to Germanium. The formation of the Cu-Ge alloy is the rate-determining activation step.

Part 3: Characterization & Validation

In 1947, without NMR or Mass Spectrometry, Rochow relied on precise physicochemical measurements. The isolation of Trichloro(methyl)germane was confirmed by the following data:

| Property | Rochow (1947) Experimental | Modern Reference Value | Validation Method |

| Boiling Point | 110°C - 111°C | 111°C | Fractional Distillation |

| Density ( | 1.70 g/mL | 1.706 g/mL | Pycnometry |

| Hydrolyzable Cl | 54.8% (Calc: 54.7%) | 54.7% | Titration (AgNO3) |

| Physical State | Colorless Liquid | Colorless Liquid | Visual Inspection |

Key Insight: The high density of

Part 4: Modern Relevance in Drug Development & Materials

While originally a fundamental discovery,

-

CVD/ALD Precursor: It serves as a volatile source of Germanium for depositing Ge-doped SiO2 layers in optical fibers and high-speed transistors. The methyl group provides steric bulk that influences deposition rates.

-

Medicinal Chemistry: Organogermanium compounds (e.g., Spirogermanium) have been investigated for antitumor activity.

is a versatile "building block" for synthesizing biologically active germanes because the three Cl atoms can be selectively substituted with functional ligands (e.g., propionic acids for Ge-132 analogs).

Synthesis Workflow for Derivatives

Figure 2: Synthetic utility of Trichloro(methyl)germane as a divergent intermediate.

References

-

Rochow, E. G. (1947). The Preparation of Organogermanium Halides. Journal of the American Chemical Society, 69(7), 1729–1731. Link(The seminal paper describing the Direct Synthesis of MeGeCl3).

-

Dennis, L. M., & Hance, F. E. (1925). Germanium.[2][3][4][5][6][7] VII. The Hydrides of Germanium. Journal of the American Chemical Society, 47(2), 370–377. Link(Foundational work on Grignard synthesis of organogermaniums).

-

Winkler, C. (1887). Mittheilungen über das Germanium. Journal für Praktische Chemie, 36(1), 177–209. Link(Discovery of the first organogermanium compound).

-

Moedritzer, K. (1966).[8] Redistribution Reactions of Organometallic Compounds of Silicon, Germanium, Tin, and Lead.[3] Organometallic Chemistry Reviews, 1, 179-278. (Review of the redistribution method used before Direct Synthesis).

Sources

Electronic structure of the Ge-C bond in Methylgermanium trichloride

Title: Electronic Structure and Bonding Modalities of the Ge-C Bond in Methylgermanium Trichloride (

Executive Summary

Methylgermanium trichloride (

Geometric & Structural Parameters

The molecular geometry of

Structural Data Table

Data derived from gas-phase electron diffraction (GED) and microwave spectroscopy studies.

| Parameter | Value (Experimental) | Value (Computational - DFT/B3LYP) | Description |

| Symmetry | Staggered conformation preferred | ||

| 1.945 ± 0.005 Å | 1.952 Å | Shorter than | |

| 2.135 ± 0.003 Å | 2.140 Å | Typical for germyl chlorides | |

| 106.5° | 106.8° | Compressed < 109.5° due to Cl lone pair repulsion | |

| 112.2° | 112.0° | Opened > 109.5° to accommodate steric bulk |

Key Insight: The shortening of the Ge-C bond relative to tetramethylgermanium (

Electronic Structure Analysis

The electronic architecture of the Ge-C bond is not merely a shared electron pair but a complex interplay of inductive effects, negative hyperconjugation, and d-orbital participation.

Molecular Orbital (MO) Description

The bonding manifold can be decomposed into three primary interaction zones:

-

HOMO (Highest Occupied Molecular Orbital): Dominated by the non-bonding lone pairs (

) of the chlorine atoms. These orbitals are largely localized on the halogens but show weak mixing with Ge -

HOMO-1 to HOMO-3: Comprise the

bonding orbitals. -

Deep Valence: The

bond lies lower in energy, stabilizing the molecular core.

Negative Hyperconjugation (

-

Weakens the Ge-Cl bonds (making them labile to hydrolysis).

-

Strengthens the Ge-C bond (increasing its double-bond character slightly).

Nuclear Quadrupole Resonance (NQR) Probes

NQR spectroscopy is a sensitive probe for the electric field gradient (EFG) at the chlorine nucleus, indirectly reporting on the Ge-C bond's electronic demand.-

Frequency Range:

-

Interpretation: The NQR frequencies in

are lower than in

Visualization: Electronic Interaction Pathway

Caption: Electronic flow diagram illustrating the inductive (+I) and hyperconjugative pathways influencing the Ge-C and Ge-Cl bond strengths.

Vibrational Spectroscopy (IR & Raman)